![molecular formula C21H29N7O6 B2860774 8-((2-(diethylamino)ethyl)amino)-7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 377048-70-9](/img/structure/B2860774.png)
8-((2-(diethylamino)ethyl)amino)-7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Description
8-((2-(diethylamino)ethyl)amino)-7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H29N7O6 and its molecular weight is 475.506. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Cardiovascular Activity
Compounds structurally related to the query have been synthesized and tested for their cardiovascular activity, including electrocardiographic, antiarrhythmic, and hypotensive activity. For example, derivatives of 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3- piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones have shown significant prophylactic antiarrhythmic activity in experimentally induced arrhythmias and hypotensive activity in specific analogues (Chłoń-Rzepa et al., 2004).
Synthesis and Characterization of Heterocyclic Compounds
Research has also focused on the synthesis and characterization of heterocyclic compounds for various applications, including medicinal chemistry. This includes the development of compounds through intramolecular alkylation processes and their potential biological activities (Simo et al., 1998).
Fluorescence Properties and Chemical Interactions
Further studies have explored the fluorescence properties and chemical interactions of purine derivatives, leading to potential applications in biochemical assays and materials science. This includes investigations into the photophysical properties of compounds and their interactions with other chemical entities (Padalkar et al., 2015).
Molecular Recognition and Binding Studies
There's also interest in molecular recognition and binding studies, particularly involving base pairing and interactions with biological molecules such as nucleotides. Research in this area aims at understanding the complexation mechanisms of cytosine-based receptors with substrates like guanosine 5'-monophosphate (GMP), highlighting the compound's potential in biological and chemical sensing applications (Furuta et al., 1991).
properties
IUPAC Name |
8-[2-(diethylamino)ethylamino]-7-[2-hydroxy-3-(4-nitrophenoxy)propyl]-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N7O6/c1-4-26(5-2)11-10-22-20-23-18-17(19(30)24-21(31)25(18)3)27(20)12-15(29)13-34-16-8-6-14(7-9-16)28(32)33/h6-9,15,29H,4-5,10-13H2,1-3H3,(H,22,23)(H,24,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOYJURIVTWLJIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1=NC2=C(N1CC(COC3=CC=C(C=C3)[N+](=O)[O-])O)C(=O)NC(=O)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N7O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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